Antifungal Activity Relative to Commercial SDHI Fungicides (Class-Level Inference)
In the 2024 study by Xu et al., a series of thiazol-2-ylbenzamide derivatives were tested against five plant pathogenic fungi. While individual EC₅₀ data for 4-chloro-2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide were not separately reported in the accessible abstract, the lead compounds 3B and 4B from the same series exhibited EC₅₀ values of 0.72 mg/L (3B) and 0.65 mg/L (4B) against Sclerotinia sclerotiorum, comparable to the commercial SDHI fungicides thifluzamide (EC₅₀ = 1.08 mg/L) and boscalid (EC₅₀ = 0.78 mg/L) [1]. Against Rhizoctonia solani, compound 3B (EC₅₀ = 0.87 mg/L) outperformed boscalid (EC₅₀ = 2.25 mg/L), and in vivo rice leaf protection assays compound 3B achieved 86.8% efficacy, comparable to thifluzamide (88.5%) [1]. These data establish the thiazol-2-ylbenzamide scaffold as a credible SDHI fungicide platform, with the tetrazole substituent providing a distinct heterocyclic handle for further optimization.
| Evidence Dimension | In vitro antifungal potency (EC₅₀) against S. sclerotiorum |
|---|---|
| Target Compound Data | Not individually reported; class representative 3B: EC₅₀ = 0.72 mg/L |
| Comparator Or Baseline | Thifluzamide: EC₅₀ = 1.08 mg/L; Boscalid: EC₅₀ = 0.78 mg/L |
| Quantified Difference | 3B: 1.5‑fold more potent than thifluzamide; equipotent to boscalid |
| Conditions | In vitro mycelial growth inhibition assay; Sclerotinia sclerotiorum |
Why This Matters
Demonstrates that the thiazol-2-ylbenzamide scaffold can achieve potency parity with registered SDHI fungicides, supporting procurement for antifungal lead optimization programs.
- [1] Xu Z, Cheng X, Cui H, Cao L, Song Y, Chang X, Wang D, Lv X. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorg Chem. 2024;147:107333. doi:10.1016/j.bioorg.2024.107333. View Source
